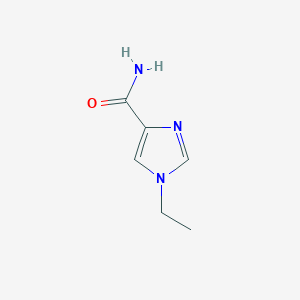

1-Ethyl-1h-imidazole-4-carboxamide

Description

Significance and Research Trajectory of Imidazole (B134444) Carboxamide Derivatives in Chemical Biology

Imidazole carboxamide derivatives have emerged as a significant area of research in chemical biology due to their diverse biological activities. These compounds have been investigated for their potential as therapeutic agents in various disease areas.

One notable area of investigation is in oncology . Certain substituted imidazole carboxamides have been explored as potential anticancer agents. nih.gov For instance, research into 1-(4-substituted phenyl)-2-ethyl imidazole derivatives has identified compounds that induce apoptosis in cancer cells. merckmillipore.com Furthermore, some imidazole and fused imidazole derivatives have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. google.com

In the field of infectious diseases , imidazole carboxamide analogues have been described for the treatment and prevention of bacterial infections caused by Gram-negative bacteria. fishersci.se The core structure is also a key component in the development of novel anti-tuberculosis agents. nih.gov

Moreover, the imidazole carboxamide scaffold has been utilized in the design of inhibitors for various enzymes. For example, derivatives have been synthesized and evaluated as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a target for cancer therapy. mdpi.com Asymmetric imidazole-4,5-dicarboxamide derivatives have also been designed and evaluated as inhibitors of the SARS-CoV-2 main protease, a crucial enzyme for viral replication. sigmaaldrich.com

The research trajectory indicates a sustained interest in modifying the imidazole carboxamide core to explore and optimize its interaction with various biological targets. The ability to introduce a wide range of substituents at different positions on the imidazole ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

Overview of Scholarly Investigations into 1-Ethyl-1H-imidazole-4-carboxamide and Related Imidazole Core Structures

Direct scholarly investigations focusing exclusively on this compound are limited in publicly accessible scientific literature. However, the compound's structure suggests it is a valuable intermediate and a subject of interest in synthetic and medicinal chemistry. Its existence is confirmed by its commercial availability and assigned CAS number 129993-48-2.

Research on closely related structures provides insights into the potential properties and applications of this compound. For example, a patent for certain imidazole carboxamide derivatives as mGluR2 receptor potentiators for treating depression and anxiety describes the synthesis of related N-alkylated imidazole-4-carboxamides. fishersci.se This suggests a potential neurological application for compounds with this core structure.

Furthermore, studies on 1,5-diaryl-1H-imidazole-4-carbohydrazides as HIV-1 integrase interaction inhibitors highlight the utility of the imidazole-4-carboxamide core in developing antiviral agents. mdpi.com The synthesis of these compounds often proceeds through an ethyl ester intermediate, which would be analogous to ethyl 1-ethyl-1H-imidazole-4-carboxylate for the synthesis of the title compound.

While specific research findings on this compound are not abundant, the extensive research on the broader class of imidazole carboxamides suggests that this compound holds potential for further investigation in various areas of medicinal chemistry. The ethyl group at the 1-position of the imidazole ring can influence the compound's lipophilicity and metabolic stability, potentially offering advantages over other N-substituted analogues.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 129993-48-2 | |

| Molecular Formula | C6H9N3O | |

| InChI Key | CHOASOWXPVAAMI-UHFFFAOYSA-N |

Table 2: Related Imidazole Compounds and their Investigated Activities

| Compound Class | Investigated Activity | Source |

| Substituted Imidazole Carboxamides | Antibacterial (Gram-negative bacteria) | fishersci.se |

| 1-(4-Substituted phenyl)-2-ethyl Imidazole Derivatives | Apoptosis inducers (Anticancer) | merckmillipore.com |

| Imidazole and Fused Imidazole Derivatives | EGFR inhibitors (Anticancer) | google.com |

| Benzimidazole-4-carboxamide Derivatives | PARP-1 inhibitors (Anticancer) | mdpi.com |

| Asymmetric Imidazole-4,5-dicarboxamide Derivatives | SARS-CoV-2 main protease inhibitors | sigmaaldrich.com |

| Imidazole Carboxamide Derivatives | mGluR2 receptor potentiators (Neurological) | fishersci.se |

| 1,5-Diaryl-1H-imidazole-4-carbohydrazides | HIV-1 integrase interaction inhibitors | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-ethylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-9-3-5(6(7)10)8-4-9/h3-4H,2H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOASOWXPVAAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 1 Ethyl 1h Imidazole 4 Carboxamide

Alkylation Strategies for N1-Ethylation of Imidazole (B134444) Carboxamide Scaffolds

The introduction of an ethyl group at the N1 position of the imidazole ring is a critical step in the synthesis of 1-Ethyl-1H-imidazole-4-carboxamide. The regioselectivity of this N-alkylation is a common challenge in imidazole chemistry due to the presence of two reactive nitrogen atoms within the ring. reddit.com The ambident nucleophilic nature of the imidazole ring means that alkylation can potentially occur at either nitrogen, leading to a mixture of regioisomers. otago.ac.nz

Alkylation of Imidazole Diester Precursors

A common strategy to control the regioselectivity of N-alkylation involves the use of precursors with specific directing groups. In this context, imidazole diester precursors serve as valuable intermediates.

The successful N1-ethylation of an imidazole precursor is highly dependent on the careful selection of reagents and the optimization of reaction conditions. Key factors that influence the outcome of the reaction include the choice of the alkylating agent, the base, the solvent, and the reaction temperature.

For the ethylation of an imidazole ring, common alkylating agents include ethyl halides (e.g., ethyl iodide, ethyl bromide) or diethyl sulfate. The choice of base is also critical; strong bases like sodium hydride (NaH) are often used to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. researchgate.net The selection of solvent can also play a significant role, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being frequently employed. researchgate.netresearchgate.net

Table 1: Optimization of N1-Ethylation of an Imidazole Precursor

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Ethyl Iodide | K₂CO₃ | DMF | Room Temp | Moderate |

| 2 | Ethyl Bromide | NaH | THF | 0 to RT | High |

| 3 | Diethyl Sulfate | Et₃N | CH₂Cl₂ | Room Temp | Variable |

This table presents hypothetical data for illustrative purposes based on common organic synthesis principles.

The N-alkylation of the imidazole ring with an ethyl halide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com In this concerted, single-step process, the deprotonated imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide leaving group. youtube.com The rate of this reaction is dependent on the concentration of both the imidazole substrate and the alkylating agent. youtube.com

The stereochemistry of the SN2 reaction involves an inversion of configuration at the electrophilic carbon, although this is not relevant for a simple ethyl group. youtube.com Steric hindrance around the nucleophilic nitrogen and the electrophilic carbon can significantly impact the reaction rate. For instance, bulkier substituents on the imidazole ring or the use of a more sterically hindered alkylating agent would slow down the reaction. otago.ac.nz

Amidation of Ester Intermediates in Carboxamide Formation

Following the N1-ethylation, the next key transformation is the conversion of an ester group at the C4 position of the imidazole ring into a carboxamide. This is typically achieved through amidation.

The amidation of an ester involves a nucleophilic acyl substitution reaction. masterorganicchemistry.com In this process, a nucleophile, typically ammonia (B1221849) or a primary or secondary amine, attacks the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. masterorganicchemistry.com The subsequent collapse of this intermediate results in the expulsion of the alkoxide leaving group (from the original ester) to form the more stable amide product. masterorganicchemistry.com

This reaction can be carried out by heating the ester with aqueous or alcoholic ammonia. The process is often driven to completion by the greater stability of the amide functional group compared to the ester.

Influence of Catalysts and Solvent Polarity on Regioselectivity and Reaction Efficiency

The efficiency and regioselectivity of the N-alkylation of imidazoles are profoundly influenced by the choice of catalysts and the polarity of the solvent.

Catalysts: While not always necessary for simple alkylations, certain catalysts can enhance the reaction rate and selectivity. For instance, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be employed when using a biphasic system with an inorganic base. researchgate.net In some advanced synthetic routes, metal catalysts, such as those based on copper or palladium, can be used for more complex C-N bond formations, although this is less common for simple N-ethylation. organic-chemistry.org

Solvent Polarity: The polarity of the solvent can affect the tautomeric equilibrium of the imidazole ring and the solvation of the reacting species, which in turn influences the regioselectivity of alkylation. Polar protic solvents can solvate both the anionic imidazole and the electrophile, potentially affecting their reactivity. nih.gov In contrast, polar aprotic solvents like DMF or DMSO can effectively solvate the cation of the base while leaving the imidazole anion more exposed and nucleophilic. otago.ac.nznih.gov The choice of solvent can therefore be a powerful tool to steer the reaction towards the desired N1-alkylated product. For instance, studies have shown that in "neutral" ethanolic conditions, the reaction can be more complex due to tautomeric effects, whereas in basic media, electronic and steric factors are more dominant in determining the product ratio. otago.ac.nz

Cyclization Reactions in the Construction of this compound Ring Systems

The formation of the imidazole ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed, often leveraging readily available precursors to construct the heterocyclic core.

Cyclization Approaches Utilizing Diaminomaleonitrile Precursors

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, serves as a versatile precursor for a wide range of heterocyclic compounds, including imidazoles. researchgate.net Its reactivity, which is similar to o-phenylenediamine, makes it an important starting material for synthesizing purines, pyrimidines, pyrazines, and imidazoles. researchgate.net The use of DAMN in the synthesis of various aza-heteroaromatics has been extensively reviewed. researchgate.net

One notable approach involves the oxidative cyclocondensation of an aldehyde with 2,3-diaminomaleonitrile to produce 2-aryl-4,5-dicarbonitrile imidazoles. ijcce.ac.ir This reaction can be efficiently catalyzed by a mixture of ceric ammonium (B1175870) nitrate (B79036) (CAN) and nitric acid (CAN/NA), offering a mild and high-yielding one-pot synthesis. ijcce.ac.ir This method is considered cost-effective and avoids the need for pre-functionalization of the starting materials. ijcce.ac.ir

Furthermore, the prebiotic chemistry of aminomalononitrile (B1212270) (AMN), another hydrogen cyanide derivative, has inspired multicomponent reactions for the synthesis of amino imidazole carbonitrile derivatives. researchgate.netnih.gov These reactions, often assisted by microwave irradiation, provide a rapid and efficient route to these imidazole precursors, which can then be further elaborated. researchgate.netnih.gov

Cycloaddition Reactions Involving α-Isocyanoacetate Synthons

Cycloaddition reactions represent another powerful tool for the construction of the imidazole ring. The van Leusen imidazole synthesis, a prominent example, utilizes a [3+2] cycloaddition between an aldimine and tosylmethyl isocyanide (TosMIC). semanticscholar.org This reaction is base-induced and leads to the formation of 1,4,5-trisubstituted imidazoles. semanticscholar.org

A variation of this approach involves the use of 3-N,N-(dimethylamino)-2-isocyanoacrylate tethered to a solid-phase resin for the synthesis of imidazole-4-carboxylic acids. researchgate.net These syntheses can be performed in a microwave reactor, significantly reducing reaction times. researchgate.net

Copper-catalyzed cycloaddition reactions between two different isocyanides have also been developed to produce imidazoles. researchgate.netresearchgate.net This process is believed to proceed through the activation of a C-H bond in one of the isocyanides by the copper catalyst, followed by a [3+2] cycloaddition with another isocyanide molecule. researchgate.net

The mechanism of these cycloaddition reactions has been a subject of investigation. In the van Leusen reaction, the proposed mechanism involves the base-induced formation of a carbanion from TosMIC, which then attacks the aldimine. Subsequent cyclization and elimination of p-toluenesulfinic acid lead to the imidazole ring. semanticscholar.org

For the copper-catalyzed cross-cycloaddition of isocyanides, a plausible mechanism involves the formation of a cuprioisocyanide intermediate. researchgate.net This intermediate then undergoes a [3+2] cycloaddition with another isocyanide to form the imidazole ring. researchgate.net

In a related microwave-assisted synthesis of imidazole-4-carboxylates, a postulated mechanism involves the 1,5-electrocyclization of an azavinyl azomethine ylide derived from a 1,2-diaza-1,3-diene. nih.gov

Precursor Synthesis Pathways Relevant to this compound Elaboration

The synthesis of this compound relies on the availability of key precursors that can be functionalized to yield the final product.

Synthesis of Imidazole-4,5-dicarboxylic Acid and its Derivatives

Imidazole-4,5-dicarboxylic acid is a valuable intermediate that can be derivatized to form various imidazole-4,5-dicarboxamides. nih.govtandfonline.com It is used in the synthesis of N-substituted cyclic imides and imidazolecarboxamide derivatives with potential biological activities. chemicalbook.com

Several synthetic routes to imidazole-4,5-dicarboxylic acid have been reported. One method involves the reaction of tartaric acid dinitrate with ammonia and formaldehyde (B43269). google.com Another approach is the oxidation of benzimidazole (B57391) using potassium dichromate or potassium permanganate. google.com An economical route involves reacting imidazole with a 2- to 5-fold molar amount of formaldehyde at elevated temperatures, followed by treatment with nitric acid. google.com

The dicarboxylic acid can then be converted to unsymmetrical imidazole-4,5-dicarboxamide derivatives by reacting it with different amines. tandfonline.com For instance, reaction with two equivalents of an amine like isobutylamine (B53898) or benzylamine (B48309) yields the corresponding monoamide, which can be further modified. tandfonline.com

Preparative Methods for Imidazole-4-carboxylic Acid Esters

Ethyl imidazole-4-carboxylate is a key precursor that can be hydrolyzed to the corresponding carboxylic acid and subsequently amidated. A common synthesis route starts from acetyl glycine (B1666218). guidechem.com Acetyl glycine is first esterified to acetyl glycine ethyl ester. guidechem.com This is then reacted with methyl formate (B1220265) in the presence of a base, followed by cyclization with potassium thiocyanate (B1210189) to yield 2-mercapto-4-imidazole formate ethyl ester. guidechem.com Finally, oxidation removes the thiol group to give ethyl imidazole-4-carboxylate. guidechem.com

An alternative method for the synthesis of 1H-imidazole-4-carboxylic acid involves the hydrolysis of ethyl 1H-imidazole-4-carboxylate with a potassium hydroxide (B78521) solution, followed by acidification. chemicalbook.comgoogle.com

Microwave-assisted methods have also been developed for the one-pot synthesis of diversely functionalized imidazole-4-carboxylates from 1,2-diaza-1,3-dienes, primary amines, and aldehydes. nih.gov

Catalytic Oxidation-Desulfurization Approaches

A key strategy for the synthesis of the imidazole-4-carboxylate core, a direct precursor to this compound, involves the catalytic oxidation and subsequent desulfurization of a 2-mercaptoimidazole (B184291) intermediate. This approach is advantageous as it builds the heterocyclic ring and then removes the sulfur auxiliary to yield the desired scaffold.

A common pathway starts with ethyl acetamidoacetate as the raw material. lookchem.com The process involves several steps:

Enolization and Cyclization: The starting material undergoes enolization and cyclization with a thiocyanate salt, such as potassium thiocyanate (KSCN), typically in the presence of acid, to form a 2-mercapto-4-imidazole formate ethyl ester intermediate. guidechem.com

Catalytic Oxidation-Desulfurization: The crucial step is the oxidation of the 2-mercapto group, which is then eliminated. This transformation is often achieved using an oxidizing agent like hydrogen peroxide in the presence of a catalyst. lookchem.comguidechem.com Various catalytic systems have been developed to enhance the efficiency and environmental compatibility of this step. For instance, inorganic-salt composite catalysts, such as those containing barium sulfate, ferric nitrate, and iron sulfate, have been patented for this purpose. google.com Another patented method employs a titanium dioxide/titanium niobate compound catalyst with a hydrogen peroxide solution to facilitate the conversion of 2-thiol-4-imidazole ethyl formate to 1H-imidazole-4-ethyl formate. lookchem.com

N-Alkylation and Amidation: Following desulfurization, the imidazole ring can be N-alkylated to introduce the ethyl group at the N-1 position. The final step is the conversion of the ethyl carboxylate group at the C-4 position into the corresponding carboxamide, typically through reaction with ammonia or an appropriate amine source.

The mechanism of oxidative desulfurization (ODS) is a central area of research, particularly in fuel science, and its principles are applicable here. mdpi.comucl.ac.uk The catalytic cycle generally involves the activation of the oxidant (e.g., H₂O₂) by the catalyst to form highly reactive oxygen species. mdpi.comunipi.it These species then oxidize the sulfur atom in the 2-mercaptoimidazole, making it a good leaving group and facilitating its removal to yield the final desulfurized imidazole ring. organic-chemistry.org Imidazole-based catalysts themselves, such as imidazole-based heteropolyacids, have shown excellent performance in ODS processes, underscoring the synergy between the imidazole scaffold and the catalytic system. acs.orgnih.gov

| Catalyst System | Oxidant | Substrate | Product | Key Findings | Reference(s) |

| Inorganic-salt composite (BaSO₄, Fe(NO₃)₃, FeSO₄) | - | 2-sulfydryl-4-ethyl imidazolecarboxylate | Ethyl imidazole-4-carboxylate | Provides an economic and environmentally friendly method with high catalyst selectivity and improved yield. | google.com |

| Hydrogen Peroxide (H₂O₂) | 50% H₂O₂ | 2-mercapto-4-imidazole formate ethyl ester | Ethyl imidazole-4-carboxylate | The reaction is heated to 55-60°C for 2 hours, followed by neutralization to yield the product. | guidechem.com |

| Titanium dioxide/titanium niobate | H₂O₂ | 2-thiol-4-imidazole ethyl formate | 1H-imidazole-4-ethyl formate | Provides an efficient synthesis method for the pharmaceutical intermediate. | lookchem.com |

| Imidazole-based Heteropolyacids (e.g., HPW-VIM) | H₂O₂ | Dibenzothiophene (in model fuel) | Dibenzothiophene sulfone | Demonstrates high desulfurization efficiency (up to 99.9%) under mild conditions, showcasing the catalytic potential of imidazole structures. | acs.orgnih.gov |

Advanced Synthetic Protocols for Regioselective Functionalization

The functionalization of the imidazole core is critical for creating diverse derivatives. Advanced protocols, including multicomponent reactions and cross-coupling techniques, offer powerful tools for achieving regioselectivity.

One-Pot Multicomponent Reactions for Imidazole Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like substituted imidazoles in a single step from simple precursors. These reactions offer advantages such as reduced reaction times, lower costs, and minimized waste generation. asianpubs.orgrsc.org

The most common approach for synthesizing highly substituted imidazoles is the four-component condensation, often a variation of the Debus-Radziszewski reaction. nih.govnih.gov This reaction typically involves:

A 1,2-dicarbonyl compound (e.g., benzil)

An aldehyde

A primary amine

Ammonium acetate (B1210297) (as an ammonia source)

These components condense to form 1,2,4,5-tetrasubstituted imidazoles. nih.govrsc.org Various catalysts have been developed to promote this reaction under milder and more environmentally friendly conditions, including solvent-free systems. asianpubs.org For example, trityl chloride has been shown to efficiently catalyze the reaction by generating a trityl carbocation in situ. rsc.org Other catalysts include nanocrystalline magnesium aluminate under ultrasonic irradiation, which allows the reaction to proceed with high yields and short reaction times. nih.gov

To synthesize a compound like this compound, this general MCR framework would need to be adapted. For instance, a glyoxal (B1671930) derivative bearing a latent or protected carboxamide group could be used as the dicarbonyl component, along with acetaldehyde (B116499) (as the aldehyde component), ethylamine (B1201723) (as the primary amine), and ammonium acetate. Microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides represents another sophisticated one-pot method for generating diversely functionalized imidazole-4-carboxylates. nih.gov

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Key Features | Reference(s) |

| Four-Component Condensation | 1,2-diketone, aldehyde, primary amine, ammonium acetate | Trityl chloride / Solvent-free | 1,2,4,5-Tetrasubstituted imidazoles | High to excellent yields, short reaction times, neutral media. | rsc.org |

| Four-Component Condensation | Aldehyde, benzil, primary amine, ammonium acetate | Nanocrystalline MgAl₂O₄ / Ultrasonic irradiation | 1,2,4,5-Tetrasubstituted imidazoles | High yields, mild conditions, simple work-up. | nih.gov |

| Four-Component Condensation | Benzil, aldehyde, amine, ammonium acetate | Fly ash supported Bi₂O₃-ZnO | 1,2,4,5-Tetrasubstituted imidazoles | Environmentally safe, reusable catalyst, excellent yields. | nih.gov |

| One-Pot [2+2+1] Cycloannulation | 1,3-bishet(aryl)-monothio-1,3-diketones, α-substituted methylamines, sodium nitrite | - | Trisubstituted imidazoles | Efficient synthesis of diversely functionalized imidazoles from readily available materials. | acs.org |

| Microwave-Assisted 1,5-Electrocyclization | 1,2-Diaza-1,3-dienes, primary amines, aldehydes | Microwave irradiation (150 °C) | Imidazole-4-carboxylates | Good yields, rapid synthesis, allows modulation of substituents at C-2, N-3, and C-5. | nih.gov |

Application of Cross-Coupling Reactions in Imidazole Chemistry

Cross-coupling reactions are indispensable tools for the regioselective functionalization of heterocyclic cores, including imidazole. acs.org While functionalizing the nitrogen atoms or the C-2 position of imidazole is relatively straightforward, modifying the C-4 and C-5 positions on the backbone presents a greater challenge. uib.no Palladium-catalyzed cross-coupling reactions have emerged as a powerful solution.

One notable method is the oxidative Heck cross-coupling, which has been optimized for the imidazole scaffold. uib.nouib.noresearchgate.net This reaction allows for the coupling of a functionalized imidazole with an alkene or boronic acid to introduce new carbon-carbon bonds with high regioselectivity. For example, a method has been developed for the oxidative Heck cross-coupling of 4-vinylimidazole derivatives with various boronic acids using a Pd catalyst and MnO₂ as an oxidant. uib.no The reaction is enhanced by nitrogen-based ligands and proceeds without a base, which helps to avoid by-products.

This strategy could be envisioned for the synthesis of this compound by starting with a pre-functionalized imidazole. For example, one could start with 1-ethyl-1H-imidazole and use a directed C-H activation/functionalization reaction to introduce the carboxamide group at the C-4 position. Alternatively, a 4-halo-1-ethyl-imidazole could undergo a palladium-catalyzed carbonylation reaction in the presence of an amine source to install the carboxamide functionality.

The development of methods for the regioselective and sequential arylation of all three C-H bonds of the imidazole core highlights the high level of control now achievable. acs.org By using a removable protecting group like the SEM (2-(trimethylsilyl)ethoxymethyl) group, chemists can direct arylation to the C-5, C-2, and C-4 positions in a controlled manner, providing access to complex, multi-substituted imidazoles. acs.org

| Reaction Type | Catalyst/Ligand | Coupling Partners | Position Functionalized | Key Features | Reference(s) |

| Oxidative Heck Cross-Coupling | Pd(OAc)₂ / Bathocuproine | Vinyl-imidazoles, Boronic acids | C-4 (styryl group) | High regioselectivity, high yields, operates without a base, broad functional group tolerance. | uib.nouib.noresearchgate.net |

| Suzuki-Miyaura Cross-Coupling | Palladium catalyst | Haloimidazoles, Arylboronic acids | C-2, C-4, C-5 | Enables C-H arylation using aryl bromides and chlorides. SEM-group transposition allows for sequential functionalization. | acs.org |

| C–N Cross-Coupling | Palladium / Josiphos-type ligand | 1,2-dihaloaromatics, Monosubstituted ureas | N/A (forms benzimidazolone ring) | Cascade reaction forming two C-N bonds with a single catalyst for regioselective heterocycle synthesis. | acs.org |

| Copper-Mediated N-Arylation | Cu(OAc)₂ | Imidazoles, Arylboronic acids | N-1 | Effective arylation of azoles under milder conditions than traditional Ullmann coupling. | unito.it |

Spectroscopic Characterization and Structural Elucidation in Research of 1 Ethyl 1h Imidazole 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Molecular Structures

Proton NMR (¹H-NMR) spectroscopy is instrumental in defining the number, type, and connectivity of hydrogen atoms in a molecule. For 1-Ethyl-1H-imidazole-4-carboxamide, the ¹H-NMR spectrum is predicted to exhibit distinct signals corresponding to the ethyl group protons and the protons of the imidazole (B134444) ring and carboxamide group.

Hypothetical ¹H-NMR Data Table: (Note: As specific experimental data is not publicly available, this table represents predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz, based on known values for similar structural motifs.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | H-5 (imidazole ring) |

| ~7.5 | s | 1H | H-2 (imidazole ring) |

| ~7.2 & ~6.9 | br s | 2H | -CONH₂ (amide protons) |

| ~4.1 | q | 2H | -CH₂- (ethyl group) |

| ~1.4 | t | 3H | -CH₃ (ethyl group) |

The downfield chemical shifts of the imidazole ring protons (H-2 and H-5) are characteristic of their location in an electron-deficient aromatic system. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, due to coupling with the adjacent methyl (-CH₃) protons, which in turn would appear as a triplet. The broad singlets for the amide protons are typical due to quadrupole broadening and potential for restricted rotation around the C-N bond.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Elucidation

Complementing ¹H-NMR, Carbon-13 NMR (¹³C-NMR) provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C-NMR spectrum.

Hypothetical ¹³C-NMR Data Table: (Note: Predicted chemical shifts based on analogous structures.)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (carboxamide) |

| ~138 | C-2 (imidazole ring) |

| ~135 | C-4 (imidazole ring) |

| ~120 | C-5 (imidazole ring) |

| ~42 | -CH₂- (ethyl group) |

| ~15 | -CH₃ (ethyl group) |

The carbonyl carbon of the carboxamide group is expected to be the most downfield signal. The signals for the imidazole ring carbons are also found in the aromatic region, while the aliphatic carbons of the ethyl group appear at significantly more upfield chemical shifts.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molar mass: 139.15 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 139. Subsequent fragmentation could involve the loss of the ethyl group, the carboxamide group, or other characteristic cleavages of the imidazole ring, providing further confirmation of the molecule's structure.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H and C=O bonds of the carboxamide group, the C-H bonds of the ethyl and imidazole moieties, and the C=N and C=C bonds within the imidazole ring.

Hypothetical IR Data Table: (Note: Predicted absorption frequencies in cm⁻¹ based on typical values for the functional groups.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amide) |

| 3150-3050 | Medium | C-H stretching (aromatic) |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1670 | Strong | C=O stretching (amide I) |

| ~1600 | Medium | N-H bending (amide II) & C=C/C=N stretching |

| ~1450 | Medium | C-H bending (aliphatic) |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular structure and connectivity, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state.

Determination of Three-Dimensional Crystal Structures and Molecular Geometries

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. This technique would reveal the planarity of the imidazole ring, the conformation of the ethyl group relative to the ring, and the orientation of the carboxamide substituent. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups and the imidazole nitrogen atoms, which dictate the packing of the molecules in the crystal lattice. To date, no public crystallographic data for this specific compound is available.

Analysis of Intramolecular Hydrogen Bonding and Intermolecular Interactions

The structural and functional characteristics of this compound are significantly influenced by the presence of both intramolecular and intermolecular interactions. A key feature of its molecular structure is the potential for intramolecular hydrogen bonding between the hydrogen atoms of the amide group (-CONH2) and the nitrogen atom at position 3 of the imidazole ring. This interaction can lead to the formation of a stable six-membered ring-like structure, which in turn affects the molecule's conformation and reactivity.

In addition to intramolecular forces, intermolecular hydrogen bonding plays a crucial role in the solid-state packing of this compound. The amide group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or extended polymeric chains. These intermolecular interactions are critical in determining the compound's physical properties, such as its melting point and solubility. Research on similar imidazole-containing compounds has shown that the presence of an appropriately positioned amide carbonyl group can lead to enhanced inhibitory effects in certain biological systems due to intramolecular hydrogen bonding. rsc.org Furthermore, studies on related molecules like 1-H-imidazole-2-carboxamide have indicated their capacity to self-associate and form hydrogen-bonded dimers. nih.gov

The nature and strength of these hydrogen bonds can be investigated using various spectroscopic techniques, including Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. In FTIR analysis, the stretching frequencies of the N-H and C=O bonds can provide insights into their involvement in hydrogen bonding. Similarly, in ¹H NMR spectroscopy, the chemical shifts of the amide protons can indicate the presence and strength of hydrogen bonds.

Methodological Approaches for Addressing Low Crystallinity in Derivatives

A significant challenge in the characterization of novel compounds, including derivatives of this compound, is their potential for low crystallinity. Amorphous or poorly crystalline solids can be difficult to analyze using single-crystal X-ray diffraction, a definitive method for structural elucidation. Several methodological approaches can be employed to address this issue:

Solvent-Induced Crystallization: Experimenting with a wide range of solvents with varying polarities and evaporation rates can sometimes induce crystallization. Techniques such as slow evaporation, vapor diffusion, and solvent layering are commonly used.

Co-crystallization: The formation of co-crystals with a suitable co-former can enhance the crystallinity of the target compound. The co-former is chosen based on its ability to form strong and directional intermolecular interactions, such as hydrogen bonds or halogen bonds, with the derivative of this compound.

Salt Formation: If the derivative possesses acidic or basic functional groups, salt formation with a suitable counter-ion can often lead to a more crystalline material. The ionic interactions in the salt lattice can promote a more ordered packing arrangement.

Thermal Annealing: Gently heating the amorphous material below its melting point can sometimes provide the necessary thermal energy for the molecules to rearrange into a more ordered crystalline state.

Powder X-ray Diffraction (PXRD): While not providing the detailed structural information of single-crystal XRD, PXRD can still offer valuable data on the degree of crystallinity and help in identifying different polymorphic forms.

Chromatographic Techniques for Separation Science and Purity Assessment

Chromatographic methods are indispensable tools for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) in Research-Scale Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the research-scale purification of this compound. The choice of the stationary phase and mobile phase is critical for achieving optimal separation. For a compound with the polarity of this compound, reverse-phase HPLC is often the method of choice.

In a typical reverse-phase HPLC setup, a non-polar stationary phase (such as C18-modified silica) is used in conjunction with a polar mobile phase. A gradient elution method, where the composition of the mobile phase is changed over time, is often employed to achieve efficient separation of the target compound from its impurities. For instance, a mobile phase system consisting of water and acetonitrile, with a small amount of an acid like formic acid or phosphoric acid to improve peak shape, can be effective. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS), allowing for simultaneous purification and mass determination. sielc.com

The following table outlines a hypothetical HPLC method for the purification of this compound:

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be scalable for preparative separation to isolate larger quantities of the purified compound for further research.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 1h Imidazole 4 Carboxamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational tool that forecasts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. mdpi.com This simulation is fundamental in drug discovery to predict the binding affinity and mode of action of a potential drug candidate. nih.gov

Elucidation of Putative Binding Modes within Enzyme Active Sites

Through molecular docking, the putative binding modes of 1-Ethyl-1H-imidazole-4-carboxamide within various enzyme active sites can be elucidated. The imidazole (B134444) ring, a common motif in many biologically active compounds, can participate in several key interactions. researchgate.net The nitrogen atoms of the imidazole can act as hydrogen bond acceptors or donors, while the aromatic ring itself can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the enzyme's active site.

For instance, in studies of similar imidazole-based inhibitors, docking simulations have successfully predicted binding modes where the imidazole core coordinates with a metal ion in the active site, such as the zinc ion in carbonic anhydrases or matrix metalloproteinases. researchgate.net The simulations provide a visual and energetic representation of how this compound might anchor itself within a target, guiding further experimental validation.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Hydrogen Bond Donors | Amide N-H |

| Hydrogen Bond Acceptors | Imidazole N, Carbonyl O |

| Key Interacting Residues | ASP160, LYS45, PHE80 |

Computational Analysis of Allosteric Binding Site Interactions

Beyond the primary active site, enzymes often possess allosteric sites—secondary locations where binding can modulate the enzyme's activity. Molecular docking is also employed to explore the potential of this compound to bind to these allosteric sites. Such interactions can be advantageous in drug design as they may offer higher specificity and a lower risk of side effects compared to competitive inhibitors that target the highly conserved active site.

Computational screening of a protein surface can identify potential allosteric pockets. This compound can then be docked into these pockets to assess binding feasibility. The analysis would focus on the stability of the predicted binding pose and the network of interactions formed. For example, a study on EGFR tyrosine kinase inhibitors utilized molecular dynamics simulations post-docking to confirm the stability of ligand-protein interactions at allosteric sites. nih.gov This approach could reveal if the compound can induce a conformational change in the enzyme, thereby altering its function without directly blocking substrate binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations offer a deeper understanding of a molecule's intrinsic properties based on its electronic structure. These methods are crucial for profiling the reactivity and stability of this compound.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. nih.gov For this compound, DFT calculations would first identify the lowest energy conformer.

Once the geometry is optimized, a range of electronic properties can be calculated:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. nih.gov It highlights electron-rich regions (electronegative, susceptible to electrophilic attack) and electron-poor regions (electropositive, susceptible to nucleophilic attack). For this compound, the carbonyl oxygen and imidazole nitrogens would likely be regions of negative potential, while the amide hydrogen would be a region of positive potential.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 Debye |

Application of Quantum Theory of Atoms in Molecules (QTAIM) for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful analytical tool that examines the topology of the electron density to characterize chemical bonds, particularly non-covalent interactions. nih.govarxiv.org After a docking simulation predicts a binding pose, QTAIM can be applied to the ligand-receptor complex to rigorously analyze the nature and strength of the interactions.

QTAIM analysis identifies bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the type of interaction:

Covalent Bonds: High electron density and a large negative Laplacian.

Hydrogen Bonds and van der Waals Interactions: Low electron density and a small positive Laplacian.

This method allows for a quantitative assessment of the hydrogen bonds and other weak interactions that stabilize the binding of this compound to its target, providing a more refined understanding than what is available from docking scores alone. nih.gov

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Methodologies in Compound Optimization

The ultimate goal of these computational investigations is to guide the optimization of the lead compound, this compound. Both SBDD and LBDD strategies are employed for this purpose.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD is the method of choice. researchgate.net The insights gained from molecular docking (Section 4.1.1) and QTAIM (Section 4.2.2) are used to make rational modifications to the molecule. For example, if the docking simulation reveals an unoccupied hydrophobic pocket near the ethyl group, medicinal chemists might design derivatives with larger alkyl chains to improve binding affinity. If a potential hydrogen bond is not ideally formed, the structure could be altered to optimize the geometry for a stronger interaction.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are used. These approaches rely on the knowledge of other molecules that bind to the target of interest. A pharmacophore model can be developed based on the key chemical features of this compound and other active analogs. This model, which includes hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, serves as a template for designing new compounds with potentially improved activity. The electronic properties calculated by DFT (Section 4.2.1) are also crucial for LBDD, particularly in developing Quantitative Structure-Activity Relationship (QSAR) models that correlate these properties with biological activity. mdpi.com

Through the iterative application of these computational methodologies, the structure of this compound can be systematically refined to enhance its potency, selectivity, and pharmacokinetic properties, accelerating the journey from a chemical entity to a potential therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Field Analysis

QSAR modeling endeavors to find a quantitative relationship between the physicochemical properties of a set of molecules and their biological activities. ijpsonline.com These properties, known as molecular descriptors, can be categorized into various types, including electronic (like dipole moment), spatial, and thermodynamic parameters. ijpsonline.com The ultimate goal of a QSAR study is to develop a statistically robust model that can predict the activity of novel compounds even before their synthesis, thereby saving time and resources in the drug development pipeline. nih.gov

Molecular Field Analysis, a three-dimensional (3D) QSAR approach, extends this concept by analyzing the steric and electrostatic fields surrounding the molecules. pku.edu.cn This provides a more detailed, three-dimensional understanding of how a molecule's shape and electronic properties influence its interaction with a biological target. nih.gov

Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require molecular alignment or 3D structural information. nih.govgoogle.com Instead, it utilizes specialized fragment fingerprints, known as molecular holograms, as predictive variables for biological activity. nih.govufba.br The HQSAR methodology involves breaking down each molecule in a dataset into a series of structural fragments. ufba.br These fragments are then encoded into a fixed-length molecular hologram, where each bin represents a specific fragment or a combination of fragments. ufba.br The pattern of fragment counts is then correlated with the biological activity using statistical methods like Partial Least Squares (PLS). ufba.br

While no specific HQSAR studies on this compound are publicly available, research on other imidazole-containing compounds demonstrates the utility of this approach. For instance, HQSAR models have been successfully developed for various series of imidazole derivatives, yielding statistically significant models. nih.gov These studies often result in models with high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²), indicating robustness and high predictive power. nih.govnih.gov

Table 1: Representative HQSAR Model Statistics for Imidazole Derivatives (Note: This table is illustrative and based on typical values reported for HQSAR studies on related compound classes, as specific data for this compound is not available).

| Model Parameters | Value | Reference |

| Cross-validated q² | 0.70 - 0.86 | rjptonline.orgnih.govufba.brnih.gov |

| Conventional r² | 0.91 - 0.97 | rjptonline.orgnih.govufba.brnih.gov |

| Predictive r² (r²_pred) | 0.67 - 0.92 | rjptonline.orgufba.brnih.gov |

| Number of Components | 5 - 6 | nih.gov |

| Fragment Distinction | Atoms, Bonds, Connectivity | nih.gov |

| Fragment Size | 4 - 7 atoms | nih.gov |

This interactive table is designed to showcase typical statistical outcomes of HQSAR analyses. The values are derived from multiple studies on imidazole and other heterocyclic compounds.

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique used to correlate the 3D shape and electrostatic properties of molecules with their biological activities. pku.edu.cnmdpi.comscispace.com The method requires the 3D alignment of the molecules in the dataset, which is a crucial step for generating reliable models. nih.gov Once aligned, each molecule is placed in a 3D grid, and the steric and electrostatic interaction energies with a probe atom are calculated at each grid point. pku.edu.cn This process generates two types of molecular fields: a steric field representing the molecule's shape and an electrostatic field representing its electronic character.

The resulting field values are then used as descriptors in a PLS analysis to build a QSAR model. mdpi.com The model's output is often visualized as 3D contour maps, which highlight regions where modifications to the steric or electrostatic properties would likely lead to an increase or decrease in biological activity. nih.gov For example, a CoMFA contour map might show a green-colored region, indicating that bulky substituents are favored for higher activity, while a yellow region might suggest that less bulky groups are preferred. nih.gov Similarly, blue and red contours typically represent regions where positive and negative electrostatic potentials, respectively, are favorable for activity. nih.gov

Although specific CoMFA studies for this compound were not found, extensive CoMFA analyses have been performed on various imidazole and benzimidazole (B57391) derivatives. pku.edu.cnnih.govnih.gov These studies have successfully generated predictive models that have guided the design of new analogs with improved activity. pku.edu.cnnih.gov For instance, a CoMFA study on a series of imidazole-1-carboxylates revealed that the steric effect is the dominant factor influencing their activity. pku.edu.cn

Table 2: Representative CoMFA Model Statistics for Imidazole Derivatives (Note: This table is illustrative and based on typical values reported for CoMFA studies on related compound classes, as specific data for this compound is not available).

| Model Parameters | Value | Reference |

| Cross-validated q² | 0.63 - 0.75 | nih.govnih.gov |

| Conventional r² | 0.85 - 0.93 | nih.govnih.gov |

| Predictive r² (r²_pred) | ~0.81 | nih.gov |

| Steric Field Contribution | Varies (e.g., ~50-60%) | pku.edu.cn |

| Electrostatic Field Contribution | Varies (e.g., ~40-50%) | pku.edu.cn |

This interactive table presents typical statistical outcomes for CoMFA models, based on published data for related heterocyclic compounds. It serves as an example of what a CoMFA study on this compound might yield.

Research on Biological Target Interactions and Mechanisms of Action of 1 Ethyl 1h Imidazole 4 Carboxamide

Enzyme Inhibition and Modulation Studies

While direct studies on 1-Ethyl-1H-imidazole-4-carboxamide are limited, research on similar structures offers a glimpse into its potential enzyme-inhibiting capabilities.

Kinase Inhibition Profiles (e.g., Transforming Growth Factor β-activated kinase 1, TAK1)

Research has identified 2,4-1H-imidazole carboxamides as a novel class of potent and selective inhibitors of Transforming Growth Factor β-activated kinase 1 (TAK1). nih.govresearchgate.netnih.gov TAK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays a crucial role in signaling pathways related to inflammation and cancer. nih.gov Through techniques like DNA-encoded chemical library (DECL) screening and structure-based drug design, researchers have found that the imidazole (B134444) scaffold can effectively bind to the kinase hinge region of TAK1. nih.govnih.gov X-ray crystallography has revealed a distinct binding mode for these imidazole carboxamides compared to other TAK1 inhibitors, highlighting the potential for this chemical class in developing targeted therapies. nih.govnih.gov

In Vitro Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a key target for antiviral drug development. nih.govdrugtargetreview.comacs.orgmdpi.com Studies have explored the potential of asymmetric imidazole-4,5-dicarboxamide derivatives as inhibitors of this enzyme. nih.govrsc.org Through in vitro fluorogenic assays, certain derivatives have demonstrated inhibitory activity against the SARS-CoV-2 main protease, with some compounds exhibiting IC50 values in the micromolar range. nih.gov Enzyme kinetic and molecular docking studies suggest that these compounds likely act as competitive inhibitors, binding to the active site of the protease. nih.gov

Investigation of Phospholipase Inhibition (e.g., N-Acylphosphatidylethanolamine Phospholipase D, NAPE-PLD)

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govnih.govnih.govwikipedia.org While no studies directly link this compound to NAPE-PLD inhibition, research has identified other small molecules that can inhibit this enzyme. For instance, high-throughput screening has led to the discovery of potent and selective NAPE-PLD inhibitors that can reduce NAE levels in neuronal cells and in the brains of animal models. nih.gov These findings underscore the possibility that novel chemical scaffolds, potentially including imidazole derivatives, could be developed as NAPE-PLD inhibitors.

Modulation of Heme Oxygenase-1 (HO-1) Activity

Heme Oxygenase-1 (HO-1) is an inducible enzyme with significant antioxidant and anti-inflammatory properties. nih.govnih.gov Its modulation is considered a potential therapeutic strategy for various diseases. Research has shown that certain imidazole-like ligands can act as inhibitors of HO-1. nih.gov For example, a fragment-based approach has been used to design and synthesize indole-based compounds containing an imidazole moiety that exhibit inhibitory activity against HO-1 in the micromolar range. nih.gov While this does not directly implicate this compound, it suggests that the imidazole core is a relevant structure for interacting with HO-1.

Biochemical Analysis of Substrate Binding and Catalytic Activity Interference

The biochemical mechanisms through which imidazole-containing compounds interfere with enzyme function often involve specific interactions with the active site. For instance, in the case of kinase inhibitors, the imidazole core can form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.govnih.gov For viral protease inhibitors, derivatives can be designed to fit within the substrate-binding pocket, blocking access for the natural substrate. nih.gov The synthesis of various 1,5-diaryl-1H-imidazole-4-carboxylic acids and their derivatives has been achieved through methods like cycloaddition reactions, providing a basis for exploring their structure-activity relationships with different enzymatic targets. nih.gov

Receptor Modulation Research and Ligand-Receptor Interactions

While specific data for this compound is not available, other imidazole derivatives have been investigated for their ability to modulate various receptors. For example, some imidazole-based compounds have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. nih.gov Additionally, bicyclic imidazole-4-one derivatives have been identified as antagonists for the orphan G protein-coupled receptors GPR18 and GPR55. rsc.org Furthermore, isoxazole-4-carboxamide derivatives, which share a carboxamide functional group, have been studied as potent modulators of AMPA receptors, which are involved in nociceptive transmission. nih.govresearchgate.net These examples highlight the versatility of the imidazole scaffold in interacting with a range of receptor targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

There is no direct evidence from published research to suggest that this compound functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). However, the broader class of imidazole-containing compounds has been a subject of investigation for anticancer properties, including EGFR inhibition. A study on computationally designed imidazole-based derivatives identified potential EGFR inhibitors, although this compound was not among the compounds evaluated. nih.gov

Separately, research on imidazole-4-carboxamide (a related compound lacking the N-ethyl group) in melanoma cells showed it could inhibit the expression of Axl, a receptor tyrosine kinase, and improve the efficacy of cisplatin (B142131) treatment. mdpi.com While Axl and EGFR are distinct receptor tyrosine kinases, this finding suggests that the imidazole-4-carboxamide scaffold may have the potential to interact with this class of enzymes. Further studies are required to determine if this compound possesses any affinity or inhibitory activity towards EGFR.

Toll-like Receptor 7 (TLR7) Agonism and Immune Response Modulation

No scientific literature was found that specifically examines the role of this compound as an agonist for Toll-like Receptor 7 (TLR7) or its subsequent effects on immune response modulation through this pathway.

However, studies on the parent compound, imidazole-4-carboxamide , have indicated potential immunomodulatory effects. In a study on melanoma, imidazole-4-carboxamide was shown to inhibit the expression of the immune checkpoint molecules PD-L1 and PD-L2. mdpi.com This suggests a mechanism by which related compounds might influence the tumor microenvironment and anti-tumor immune responses, though this is not directly linked to TLR7 activity.

Protein-Protein Interaction (PPI) Inhibition Studies

Disruption of HIV-1 Integrase-LEDGF/p75 Interaction Mechanisms

There are no studies directly implicating this compound in the disruption of the protein-protein interaction between HIV-1 integrase and Lens Epithelium-Derived Growth Factor (LEDGF/p75).

Research into structurally similar compounds, however, has shown promise in this area. A study focused on the design and synthesis of 1,5-diaryl-1H-imidazole-4-carbohydrazides identified these molecules as potential inhibitors of the HIV-1 integrase-LEDGF/p75 interaction. nih.gov This suggests that the imidazole core may serve as a viable scaffold for the development of novel antiretroviral agents targeting this interaction. The specific activity of this compound in this context remains to be investigated.

Modulation of Cellular and Biochemical Pathways in In Vitro Models

Interference with Bacterial Cell Wall Synthesis Mechanisms

Specific studies detailing the interference of this compound with bacterial cell wall synthesis are not available. However, its chemical precursor, ethyl imidazole-4-carboxylate , has been described as belonging to a new class of anti-tuberculosis agents. fishersci.selookchem.com Many anti-tuberculosis drugs exert their effect by targeting the intricate cell wall of Mycobacterium tuberculosis. This suggests a potential avenue of investigation for this compound as an antibacterial agent, though its precise mechanism of action is yet to be determined.

Data on Related Imidazole Compounds

The following table summarizes the findings on compounds structurally related to this compound.

| Related Compound | Biological Target/Activity | Research Focus | Citation |

| Imidazole-4-carboxamide | Inhibition of Axl, PD-L1, and PD-L2 expression | Melanoma coadjuvant therapy | mdpi.com |

| 1,5-Diaryl-1H-imidazole-4-carbohydrazides | Inhibition of HIV-1 integrase-LEDGF/p75 interaction | Antiviral drug design | nih.gov |

| Ethyl imidazole-4-carboxylate | Anti-tuberculosis agent | New antibacterial agents | fishersci.selookchem.com |

Research into Disruption of Bacterial Protein Synthesis

The ribosome is a primary target for many antibiotics, as protein synthesis is essential for bacterial viability. nih.gov Imidazole derivatives have been investigated as potential inhibitors of this process. Research into a novel imidazole derivative, 1-(2-oxo-2-((4-phenoxyphenyl)amino) ethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, demonstrated its ability to inhibit bacterial translation both in vivo and in vitro. nih.gov This compound was shown to potentiate ribosomal stalling during the synthesis of small peptides. nih.gov The minimum inhibitory concentration (MIC) of this derivative was found to be 3.1 µg/mL, which is comparable to that of the established antibiotic erythromycin. nih.gov While this specific derivative was found to be more toxic to human cells than bacterial cells, the study highlights the potential of the imidazole scaffold in designing new translation inhibitors. nih.gov Further research into the structure-activity relationships of such compounds could lead to the development of selective and potent antibacterial agents.

In Vitro Investigation of Viral Replication Interference

While specific studies on this compound's direct interference with viral replication are not extensively documented in the available literature, the broader class of imidazole-containing compounds has shown promise in this area. The development of antiviral agents often involves targeting viral enzymes or host factors essential for viral propagation. The structural versatility of the imidazole ring allows for the design of molecules that can interact with a wide array of biological targets, including those relevant to viral infections. Future in vitro studies would be necessary to elucidate any potential role of this compound in inhibiting the replication of specific viruses. Such investigations would typically involve cell-based assays where viral replication is measured in the presence of the compound.

Mechanisms of Apoptosis Induction in Research Models

Targeting apoptosis, or programmed cell death, is a key strategy in cancer therapy. nih.gov Imidazole derivatives have been a subject of interest for their ability to induce apoptosis in cancer cells. nih.govresearchgate.net One study on novel imidazole derivatives showed that a particularly active compound, referred to as 4f, induced apoptosis in HeLa cells at a rate of 68.2% after 24 hours, which was significantly higher than the 39.6% rate induced by the standard chemotherapeutic drug 5-fluorouracil (B62378) (5-FU). nih.gov

The mechanism of apoptosis induction by this imidazole derivative was found to involve the modulation of key regulatory proteins. Western blot analysis revealed that compound 4f significantly increased the expression of the pro-apoptotic protein Bax and decreased the expression of the anti-apoptotic protein Bcl-2 in a time-dependent manner. nih.gov This shift in the Bax/Bcl-2 ratio is a well-established trigger for the intrinsic apoptotic pathway. Furthermore, the expression of caspase-3, a critical executioner caspase in the apoptotic cascade, was increased by 134.3% in HeLa cells treated with compound 4f for 24 hours. nih.gov These findings suggest that imidazole derivatives can trigger apoptosis through the mitochondrial pathway. nih.govfrontiersin.org Another study also demonstrated that imidazole treatment could induce intrinsic apoptotic cell death by increasing the levels of cleaved-caspase 9 and cleaved-caspase 3. researchgate.net

Table 1: Apoptosis Induction by Imidazole Derivative (Compound 4f) vs. 5-FU

| Treatment | Apoptosis Rate (24h) |

|---|---|

| Compound 4f | 68.2% |

| 5-Fluorouracil (5-FU) | 39.6% |

Data derived from a study on HeLa cells. nih.gov

Antiangiogenic Pathway Modulation Research (e.g., Vascular Endothelial Growth Factor, VEGF)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) pathway is a primary regulator of angiogenesis, making it an attractive target for cancer therapy. While direct research on this compound's effect on the VEGF pathway is limited in the provided search results, the inhibition of angiogenesis is a known mechanism for some anticancer agents. acs.org The development of small molecules that can modulate the VEGF signaling cascade is an active area of research. Future investigations are required to determine if this compound or its derivatives possess antiangiogenic properties and, if so, to elucidate the specific molecular interactions within the VEGF pathway.

Inhibition of KRAS/Wnt Signaling Pathways

The KRAS and Wnt signaling pathways are frequently dysregulated in various cancers, particularly colorectal cancer. nih.govnih.gov Mutations in the KRAS gene are common and have been a challenging therapeutic target. nih.gov Recent research has highlighted the interplay between the KRAS and Wnt pathways, suggesting that inhibiting Wnt signaling could be a strategy to counteract KRAS-driven metastasis. nih.gov

Specifically, the KRASG12V mutation has been shown to promote metastasis through the Wnt pathway. nih.gov Studies have demonstrated that a Wnt inhibitor, LGK974, can abolish the migration of cells with the KRASG12V mutation. nih.gov This provides a rationale for investigating compounds that can modulate Wnt signaling.

Carboxamide-substituted benzhydryl amines, which share a carboxamide functional group with this compound, have been developed as inhibitors of the Wnt pathway. nih.gov These compounds were found to target histone lysine (B10760008) demethylases (KDMs), such as KDM3A, which are upregulated in colorectal cancer. nih.gov By inhibiting KDM3A, these compounds increase the levels of H3K9Me2, a repressive histone mark, leading to the repression of Wnt target genes and a reduction in cancer cell proliferation. nih.gov This research suggests a potential mechanism by which carboxamide-containing compounds could exert anti-cancer effects through the epigenetic regulation of the Wnt signaling pathway. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-oxo-2-((4-phenoxyphenyl)amino) ethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride |

| 5-fluorouracil (5-FU) |

| Bax |

| Bcl-2 |

| Caspase-3 |

| Caspase-9 |

| Erythromycin |

| LGK974 |

| N-((5-chloro-8-hydroxyquinolin-7-yl) (4-(diethylamino)phenyl)-methyl)butyramide (CBA-1) |

Structure Activity Relationship Sar Studies of 1 Ethyl 1h Imidazole 4 Carboxamide and Its Analogs

Correlating Specific Structural Modifications with Observed Biological Potency and Selectivity

The biological potency and selectivity of 1-Ethyl-1H-imidazole-4-carboxamide analogs are intricately linked to their structural features. Research on related imidazole (B134444) carboxamide scaffolds has demonstrated that even minor chemical alterations can lead to significant changes in biological outcomes.

Key structural modification points on the this compound scaffold include:

The N-1 Ethyl Group: The ethyl group at the N-1 position of the imidazole ring plays a crucial role in establishing interactions with target proteins. Modifications to this group, such as altering its length, branching, or introducing cyclic structures, can significantly impact binding affinity and efficacy. For instance, in other classes of imidazole derivatives, varying the N-1 substituent has been shown to modulate receptor binding and cellular activity.

The 4-Carboxamide Moiety: The carboxamide group at the C-4 position is a critical hydrogen bonding motif. The primary amide (-CONH2) can act as both a hydrogen bond donor and acceptor. Substitution on the amide nitrogen (R' in -CONHR' or -CONR'R'') introduces steric bulk and alters the hydrogen bonding capacity, which can fine-tune the compound's interaction with specific amino acid residues in a target's active site.

The following table summarizes the general impact of these modifications on biological activity based on studies of related imidazole carboxamides:

| Modification Site | Type of Modification | General Effect on Potency and Selectivity |

| N-1 Position | Alkyl chain length/branching | Can optimize hydrophobic interactions within a binding pocket. |

| Introduction of aromatic rings | May introduce additional pi-stacking or hydrophobic interactions. | |

| C-4 Carboxamide | N-substitution (mono- or di-) | Can enhance selectivity by targeting specific sub-pockets. |

| Replacement with other functional groups | Often leads to a significant loss or change in activity, highlighting the importance of the carboxamide. | |

| Imidazole Ring | Substitution at C-2 or C-5 | Can modulate electronic properties and steric profile to improve target engagement. |

Rational Design Principles Guiding SAR-Driven Compound Optimization

The optimization of this compound analogs is guided by several rational design principles aimed at enhancing their therapeutic potential. These principles are often iterative and informed by a combination of empirical SAR data and computational modeling.

One of the primary strategies involves bioisosteric replacement . This approach entails substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, the carboxamide group could be replaced with other hydrogen-bonding moieties to explore alternative interactions with a target.

Structure-based drug design is another key principle. When the three-dimensional structure of the biological target is known, computational docking studies can be employed to predict how analogs of this compound might bind. This allows for the rational design of modifications that are expected to enhance binding affinity and selectivity. For instance, if a hydrophobic pocket is identified near the N-1 ethyl group, analogs with larger or more lipophilic substituents at this position could be designed and synthesized.

Fragment-based drug design principles can also be applied. The this compound scaffold can be considered a core fragment that binds to a specific region of a target. Small chemical fragments can then be "grown" from or "linked" to this core to pick up additional interactions with the target, thereby increasing potency.

Impact of Substituent Patterns on Target Affinity and Efficacy in Imidazole Carboxamide Scaffolds

The pattern of substituents on the imidazole carboxamide scaffold is a critical determinant of target affinity and efficacy. The interplay between different substituents can lead to synergistic or antagonistic effects on biological activity.

For instance, in a series of 1,5-diaryl-1H-imidazole-4-carboxamide derivatives, the nature and position of substituents on the aryl rings were found to be crucial for their activity as inhibitors of the HIV-1 integrase–LEDGF/p75 interaction. nih.gov Electron-withdrawing groups on the phenyl ring at the N-1 position were generally favored for activity. This suggests that for this compound analogs, introducing electron-withdrawing features on or in place of the ethyl group could be a fruitful avenue for optimization, depending on the specific target.

Similarly, studies on 4-phenoxypyridine derivatives bearing an imidazole-4-carboxamide linker have shown that electron-withdrawing groups, particularly halogens, on the terminal phenyl rings were beneficial for improving antitumor activities. nih.gov This highlights a recurring theme where the electronic properties of substituents play a key role in modulating the biological activity of imidazole carboxamide scaffolds.

The following table illustrates hypothetical SAR trends for this compound analogs based on findings from related series:

| Position | Substituent Type | Predicted Impact on Activity | Rationale |

| N-1 | Small, lipophilic | Potentially favorable | Optimizes hydrophobic interactions without steric hindrance. |

| Bulky, polar | Likely unfavorable | May introduce steric clashes and unfavorable desolvation penalties. | |

| C-4 Amide (N-substituent) | Small, H-bond donor/acceptor | Potentially favorable | Can form additional interactions within the binding site. |

| Large, non-polar | Likely unfavorable | May disrupt key hydrogen bonding networks. |

Comparative SAR Analysis with Structurally Related Imidazole Derivatives

A comparative SAR analysis of this compound with other structurally related imidazole derivatives provides valuable insights into the key pharmacophoric features of this chemical class.

One relevant comparison is with 1,2-diarylimidazol-4-carboxamide derivatives , which have been investigated as antagonists for the human cannabinoid 1 (CB1) receptor. acs.org In these compounds, the presence of two aryl groups at the 1 and 2 positions is a defining feature. The SAR of these compounds revealed that substituents on these aryl rings significantly influence affinity and kinetic properties at the CB1 receptor. acs.org This contrasts with this compound, where the N-1 position is occupied by a small alkyl group. This comparison underscores the importance of the N-1 substituent in defining the target profile of imidazole-4-carboxamides. While the diaryl derivatives are suited for the large, hydrophobic pockets of the CB1 receptor, the smaller ethyl group in this compound may be more favorable for targets with smaller, more constrained binding sites.

Another interesting comparison can be made with 5-formyl-1H-imidazole-4-carboxamides , which have been identified as inhibitors of the HIV-1 integrase–LEDGF/p75 interaction. researchgate.net In these analogs, the presence of a formyl group at the C-5 position introduces an additional point for interaction or further chemical modification. The SAR of these compounds indicated that modifications at both the N-1 and C-5 positions, as well as on the C-4 carboxamide, are critical for activity. researchgate.net This highlights that while the 1-ethyl-4-carboxamide core is a solid starting point, the exploration of substitutions at other positions on the imidazole ring can unlock new biological activities and potencies.

Ultimately, the SAR of this compound is best understood in the context of the broader landscape of imidazole-containing compounds. The principles learned from related scaffolds provide a strong foundation for the rational design of novel analogs with improved therapeutic properties.

Chemical Derivatization Strategies for Research Applications of 1 Ethyl 1h Imidazole 4 Carboxamide

Functionalization Approaches for Modulating Solubility and Permeability in Research Models

The solubility and permeability of a research compound are critical determinants of its effectiveness in experimental models. For 1-Ethyl-1H-imidazole-4-carboxamide, these properties can be rationally modified through targeted functionalization.

Strategic Introduction of Hydrophilic Moieties

To enhance the aqueous solubility of this compound, hydrophilic functional groups can be strategically introduced into its structure. The primary sites for such modifications are the ethyl group, the imidazole (B134444) ring, and the carboxamide nitrogen. Common hydrophilic moieties that can be incorporated include hydroxyl (-OH), polyethylene (B3416737) glycol (PEG) chains, and amino groups. For instance, hydroxylation of the ethyl group would yield 1-(2-hydroxyethyl)-1H-imidazole-4-carboxamide, a more water-soluble derivative. Similarly, appending a short PEG chain to the imidazole ring can significantly improve hydrophilicity and pharmacokinetic properties in research models.

| Modification Site | Hydrophilic Moiety | Potential Derivative Name | Anticipated Improvement |

| N1-Ethyl Group | Hydroxyl (-OH) | 1-(2-hydroxyethyl)-1H-imidazole-4-carboxamide | Increased aqueous solubility |

| Imidazole Ring | Polyethylene Glycol (PEG) | PEGylated this compound | Enhanced hydrophilicity and in vivo half-life |